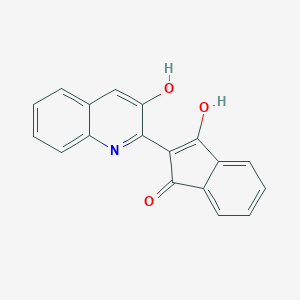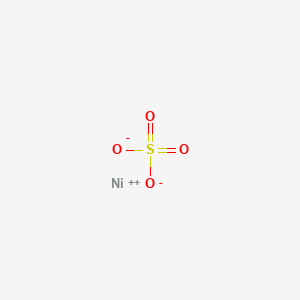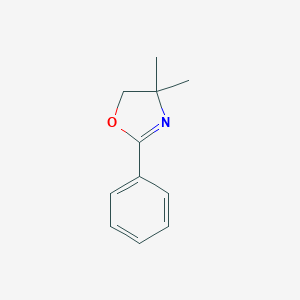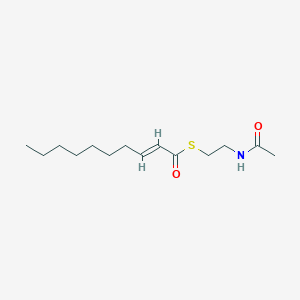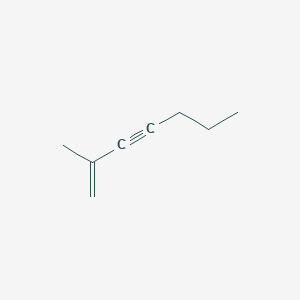
2-Methyl-1-hepten-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-hepten-3-yne: is an organic compound with the molecular formula C₈H₁₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by other names such as 1-Hepten-3-yne, 2-methyl- and 2-Methyl-hept-1-en-3-yne .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-hepten-3-yne can be achieved through various methods. One common approach involves the reaction of propargyl bromide with 2-methyl-1-heptene in the presence of a strong base such as sodium amide . The reaction typically occurs under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound often involves the alkylation of acetylene with propyl iodide in the presence of a catalyst such as copper(I) chloride . This method is favored due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-hepten-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or to form corresponding carboxylic acids.
Reduction: Hydrogenation of this compound using as a catalyst results in the formation of 2-Methyl-1-heptene.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens such as bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 2-Methyl-1-heptene.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-1-hepten-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-hepten-3-yne involves its interaction with various molecular targets. The compound can act as an alkylating agent , reacting with nucleophiles such as amines and thiols . This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules .
Comparison with Similar Compounds
2-Methyl-1-hepten-3-yne can be compared with other similar compounds such as:
1-Heptyne: Lacks the methyl group at the second position, resulting in different reactivity and properties.
2-Methyl-1-hexyne: Shorter carbon chain, leading to differences in boiling point and solubility.
3-Methyl-1-hexyne: Methyl group positioned differently, affecting its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
IUPAC Name |
2-methylhept-1-en-3-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h2,4-5H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOFRLPCQNNECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170171 |
Source


|
| Record name | 2-Methyl-1-hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17669-40-8 |
Source


|
| Record name | 2-Methyl-1-hepten-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-hepten-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
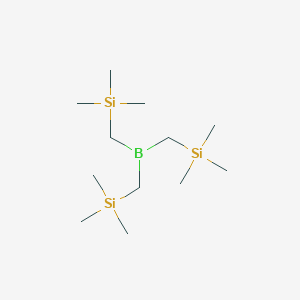
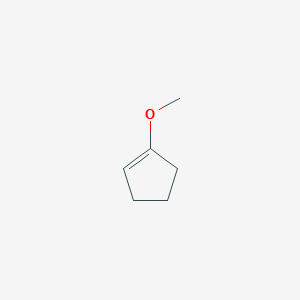
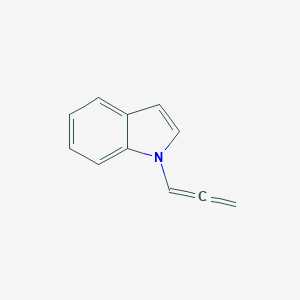
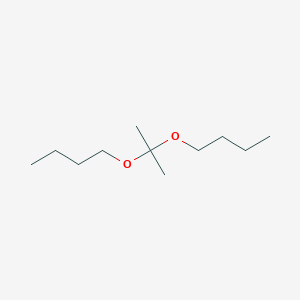
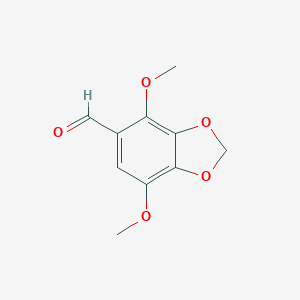
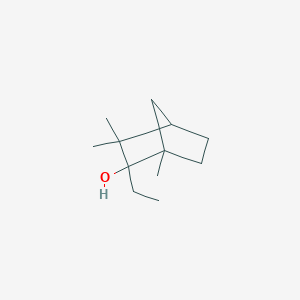
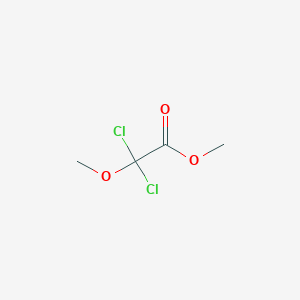
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
